2-Chloro-6-nitrotoluene

Beschreibung

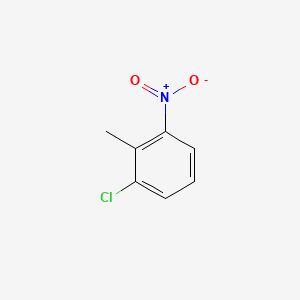

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSNRORTQRKCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041263 | |

| Record name | 1-Chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-42-1 | |

| Record name | 1-Chloro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-6-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEZ013857X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-nitrotoluene chemical structure and isomers

An In-depth Technical Guide to 2-Chloro-6-nitrotoluene: Structure, Isomers, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the synthesis of various organic compounds. The document details its chemical structure, explores its relationship with other chloronitrotoluene isomers, and presents a comparative analysis of their physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Structure and Isomerism of Chloronitrotoluene

This compound is an aromatic organic compound with the chemical formula C₇H₆ClNO₂.[1][2] It is a derivative of toluene (B28343) where two hydrogen atoms on the benzene (B151609) ring, ortho to the methyl group, have been substituted by a chlorine atom and a nitro group.[1][3] This substitution pattern leads to a specific set of chemical and physical properties that distinguish it from its various isomers.

The general structure of chloronitrotoluene allows for numerous positional isomers, depending on the placement of the chloro and nitro functional groups on the toluene ring. Understanding the structure of these isomers is crucial for predicting their reactivity, designing synthetic pathways, and developing effective purification methods.

Below are the chemical structures of this compound and its common isomers, generated using the DOT language.

References

Technical Guide: Properties and Hazards of 2-Chloro-6-nitrotoluene (CAS 83-42-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, toxicological hazards, and handling considerations for 2-Chloro-6-nitrotoluene (CAS No. 83-42-1). The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Chemical Identification and Physical Properties

This compound is a yellow, crystalline solid.[1] It is a member of the nitrotoluene and monochlorobenzene chemical classes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [3][4] |

| Molecular Weight | 171.58 g/mol | [3][4] |

| Appearance | Dark yellow solid | [5] |

| Odor | Odorless | [5] |

| Melting Point/Range | 33 - 37 °C / 91.4 - 98.6 °F | [5] |

| Boiling Point/Range | 238 °C / 460.4 °F @ 760 mmHg | [3][5] |

| Flash Point | 125 °C / 257 °F | [5][6] |

| Solubility in Water | 92 mg/L (at 20 °C) | [1][3] |

| log P (octanol/water) | 3.09 | [1] |

| Vapor Pressure | 0.02 hPa at 20 °C; 0.4 hPa at 50 °C | [1] |

| Density | 1.37 g/cm³ at 15 °C; 1.3 g/cm³ at 50 °C | [1] |

| Autoignition Temperature | 435 °C | [1] |

Toxicological Profile and Hazards

This compound is classified as hazardous by the OSHA Hazard Communication Standard.[5] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[7][8]

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Source(s) |

| LD50 Oral | Information not available | [3] | |

| LD50 Dermal | >= 2000 mg/kg | Rat | [5] |

| LC50 Inhalation | Information not available | [5] | |

| Toxicity to fish (LC50) | 9.04 mg/L (96 h) | Leuciscus idus melanotus | [1] |

| Toxicity to daphnia (EC0) | 2 mg/L (24 h) | Daphnia magna | [1] |

| Toxicity to algae (EC10) | 3.4 mg/L (48 h) | Desmodesmus subspicatus | [1] |

| Toxicity to microorganisms (EC0) | 50 mg/L (24 h) | Activated sludge | [1] |

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4[5]

-

Acute Toxicity, Dermal: Category 4[5]

-

Acute Toxicity, Inhalation: Category 4[5]

-

Skin Corrosion/Irritation: Category 2[5]

-

Serious Eye Damage/Eye Irritation: Category 2[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[5]

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 2[6]

Experimental Protocols

The following are summaries of standardized OECD guidelines relevant to the determination of the physicochemical and toxicological properties of chemicals like this compound.

Physicochemical Properties

The OECD Guidelines for the Testing of Chemicals, Section 1, cover a range of physical and chemical properties.[4][9][10][11] For example, OECD Guideline 105 (Water Solubility) and OECD Guideline 107 (Partition Coefficient n-octanol/water) provide detailed methodologies for determining these key parameters. These tests are crucial for predicting the environmental fate and bioavailability of a substance.

Toxicological Testing

Acute Oral Toxicity (OECD Guidelines 420, 423, 425): These guidelines provide three distinct methods for determining the acute oral toxicity of a substance: the Fixed Dose Procedure (420), the Acute Toxic Class Method (423), and the Up-and-Down Procedure (425).[6] These methods aim to provide information on the hazardous properties of a substance and allow for its classification according to the Globally Harmonised System (GHS).[6][12] The traditional LD50 test (OECD 401) is also available but newer methods are preferred to reduce animal suffering.[13]

Skin Irritation (OECD Guideline 439): This in vitro test method uses reconstructed human epidermis (RhE) to assess the skin irritation potential of chemicals.[14][15][16] The test substance is applied to the surface of the RhE model, and cell viability is measured. A significant reduction in viability indicates that the substance is an irritant.[17] This method is a validated alternative to in vivo skin irritation testing (OECD 404).[18]

Eye Irritation (OECD Guideline 405): This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[3][19] The test substance is applied to the eye of an animal, and the degree of irritation is scored at specific intervals.[7] To minimize animal testing, a weight-of-the-evidence analysis and in vitro methods (e.g., OECD TG 496 using reconstructed human cornea-like epithelium) should be considered first.[3]

Acute Inhalation Toxicity (OECD Guideline 403 & 436): These guidelines describe methods for assessing the toxicity of a substance upon inhalation.[5][20][21] They can be used to estimate the median lethal concentration (LC50).[20] The guidelines provide protocols for both traditional LC50 and Concentration x Time (C x t) studies.[22]

Aquatic Toxicity (OECD Guidelines 201, 202, 203): These guidelines cover toxicity testing in algae (201), daphnia (202), and fish (203). For substances that are difficult to test in aquatic systems, such as those with low water solubility, OECD Guidance Document 23 provides specific procedures.[8][23]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not extensively documented, studies on structurally related nitrotoluenes suggest potential mechanisms of toxicity. Nitrotoluenes have been shown to affect liver function through various pathways.[24]

Common pathways regulated by nitrotoluenes include:[24]

-

NRF2-mediated oxidative stress response: This pathway is a primary cellular defense against oxidative stress.

-

Aryl Hydrocarbon Receptor (AHR) signaling: The AHR is a ligand-activated transcription factor involved in regulating the metabolism of xenobiotics.

-

LPS/IL-1 mediated inhibition of RXR function: This pathway is involved in inflammation and metabolic regulation.

-

Xenobiotic metabolism signaling: This involves a broad range of enzymes, such as cytochrome P450s, that metabolize foreign compounds.

The following diagram illustrates the potential interaction of nitrotoluenes with these key cellular signaling pathways.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. This compound | 83-42-1 [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. search.library.brandeis.edu [search.library.brandeis.edu]

- 10. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 11. oecd.org [oecd.org]

- 12. umwelt-online.de [umwelt-online.de]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. mbresearch.com [mbresearch.com]

- 16. oecd.org [oecd.org]

- 17. x-cellr8.com [x-cellr8.com]

- 18. siesascs.edu.in [siesascs.edu.in]

- 19. oecd.org [oecd.org]

- 20. eurolab.net [eurolab.net]

- 21. oecd.org [oecd.org]

- 22. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 23. kreatis.eu [kreatis.eu]

- 24. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of 2-chloro-6-nitrotoluene in organic solvents. Due to a lack of specific experimental solubility data in the public domain for a range of organic solvents at varying temperatures, this document focuses on compiling the existing qualitative information and outlining standardized experimental protocols for determining such data.

Introduction to this compound

This compound is a chemical intermediate with the molecular formula C₇H₆ClNO₂. It is a solid at room temperature and finds applications in the synthesis of various organic compounds. Understanding its solubility in different organic solvents is crucial for its use in chemical reactions, purification processes, and formulation development in various industries, including pharmaceuticals and agrochemicals.

Qualitative Solubility Data

Based on available literature, the solubility of this compound has been qualitatively described in a few common organic solvents. This information is summarized in the table below. It is important to note that these are general statements and do not provide quantitative concentration values.

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Additionally, the water solubility of this compound has been reported as 92 mg/L at 20 °C.

Experimental Protocols for Solubility Determination

Isothermal Equilibrium Method

The isothermal equilibrium method is a widely used technique to determine the solubility of a solid in a liquid. It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the solution.

Materials:

-

This compound (solute)

-

Selected organic solvents

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample using a syringe filter of an appropriate pore size (e.g., 0.45 µm) into a pre-weighed vial.

-

Analysis:

-

Gravimetric Analysis: Evaporate the solvent from the filtered sample and weigh the remaining solid residue. The solubility can be calculated based on the mass of the residue and the volume of the solvent.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtered sample with a known volume of a suitable solvent. Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Reporting: The solubility is typically reported in terms of mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent ( g/100g ).

The following diagram illustrates the general workflow for the isothermal equilibrium method.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, including the properties of both the solute and the solvent, as well as temperature.

-

Solute Properties: The presence of a polar nitro group and a halogen (chloro) group, along with a nonpolar toluene (B28343) backbone, gives this compound a mixed polarity.

-

Solvent Properties: The principle of "like dissolves like" is a key determinant of solubility. Solvents with similar polarity to the solute are generally better at dissolving it. For instance, polar solvents would interact favorably with the nitro group, while non-polar solvents would interact with the toluene ring.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the extent of this increase depends on the thermodynamics of the dissolution process.

The logical relationship between these factors and the resulting solubility is depicted in the following diagram.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is currently scarce in publicly accessible literature, this guide provides a framework for researchers and professionals to approach this topic. The qualitative information gathered indicates its solubility in common polar organic solvents. For precise quantitative data, the recommended experimental protocols, such as the isothermal equilibrium method coupled with chromatographic analysis, should be employed. A systematic study of its solubility in a range of solvents with varying polarities and at different temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

Spectroscopic Profile of 2-Chloro-6-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-6-nitrotoluene (CAS No. 83-42-1), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro and nitro substituents on the aromatic ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.65 | Doublet of doublets | J = 8.1, 1.2 |

| H-4 | 7.45 | Triplet | J = 8.1 |

| H-5 | 7.80 | Doublet of doublets | J = 8.1, 1.2 |

| -CH₃ | 2.60 | Singlet | - |

| Note: Data is typically acquired in CDCl₃ at 300 MHz. Actual values may vary slightly based on experimental conditions. |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-CH₃) | 135.2 |

| C-2 (C-Cl) | 132.8 |

| C-3 | 125.5 |

| C-4 | 131.0 |

| C-5 | 128.9 |

| C-6 (C-NO₂) | 148.5 |

| -CH₃ | 20.7 |

| Note: Data is typically acquired in CDCl₃ at 75 MHz. Actual values may vary slightly based on experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1530 | Strong |

| Symmetric NO₂ Stretch | 1350 | Strong |

| C-Cl Stretch | 780 | Strong |

| C-H Aromatic Stretch | 3100-3000 | Medium |

| C-H Aliphatic Stretch | 2950-2850 | Medium |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| Note: Data is typically acquired from a KBr pellet or as a thin film. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (³⁵Cl isotope) |

| 173 | 32 | [M+2]⁺ (³⁷Cl isotope) |

| 141 | 45 | [M-NO]⁺ |

| 125 | 85 | [M-NO₂]⁺ |

| 90 | 60 | [C₇H₆]⁺ |

| 89 | 75 | [C₇H₅]⁺ |

| Note: Data is typically acquired via Electron Ionization (EI) at 70 eV. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the instrument's detector (typically 4-5 cm).

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.[1]

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment or a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (Electron Ionization - EI) Protocol

-

Sample Introduction :

-

For a solid sample like this compound, a direct insertion probe is commonly used.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The probe is gently heated to volatilize the sample directly into the ionization chamber.

-

-

Ionization and Mass Analysis :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion source by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

-

Detection and Spectrum Generation :

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The instrument records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualizations

The following diagram illustrates the workflow of spectroscopic analysis for the structural elucidation of this compound.

The following diagram illustrates the relationship between the spectroscopic data and the key structural features of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Chloro-6-nitrotoluene, a key intermediate in the synthesis of various organic compounds. The information is curated to be a vital resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] It is characterized by the presence of a nitro group and a chlorine atom on the toluene (B28343) ring, which significantly influences its chemical behavior.[3] The compound is soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane, but has low solubility in water.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₆ClNO₂ | [5] |

| Molecular Weight | 171.58 g/mol | [6][5] |

| Melting Point | 34-36 °C | [5] |

| Boiling Point | 238 °C | [5] |

| Flash Point | 125 °C (closed cup) | [5] |

| Decomposition Temperature | 300 °C | [7] |

| Water Solubility | 92 mg/L (at 20 °C) | |

| Appearance | Yellow crystalline solid | [1][2] |

Stability and Hazardous Decomposition

Under standard conditions, this compound is a stable compound.[7] However, it is incompatible with strong oxidizing agents and strong bases.[7] Exposure to excessive heat should be avoided to prevent decomposition.[7]

Thermal decomposition of this compound can generate hazardous gases, including:

Hazardous polymerization of this compound has not been reported.[7]

Reactivity and Chemical Transformations

The reactivity of this compound is primarily dictated by the electrophilic nature of the aromatic ring, influenced by the electron-withdrawing nitro group, and the reactivity of the methyl and nitro groups themselves.

Synthesis of this compound

The industrial synthesis of this compound is achieved through the chlorination of o-nitrotoluene.[8][9] This reaction typically employs a catalyst, such as iron filings or ferric chloride, to facilitate the electrophilic substitution of a chlorine atom onto the aromatic ring.[8] The process yields a mixture of isomers, with this compound being the major product.[8]

Synthesis of this compound via chlorination of o-nitrotoluene.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reactants and Catalyst : 137 g of thoroughly dried o-nitrotoluene and 20 g of steel turnings (as a catalyst) are placed in a 500-ml round-bottom flask.[7]

-

Chlorination : Dry chlorine gas is bubbled through the mixture with vigorous stirring. The reaction progress is monitored by the weight increase of the flask. The introduction of chlorine is stopped when the weight has increased by exactly 38 g.[7]

-

Reaction Conditions : The reaction is exothermic, causing the temperature to rise to approximately 40°C. The absorption of chlorine typically takes about three hours.[7]

-

Work-up : After the reaction is complete, the mixture is allowed to stand and then filtered to remove the iron sludge.[7]

-

Purification : The crude product is purified by vacuum distillation.[7]

Catalytic Hydrogenation

The nitro group of this compound can be selectively reduced to an amino group through catalytic hydrogenation. This reaction is of significant industrial importance as it leads to the formation of 3-chloro-2-methylaniline, a valuable intermediate in the synthesis of dyes and other specialty chemicals.[10]

A study on the kinetics of this reaction using a palladium on carbon (Pd/C) catalyst in a solvent-free condition found the reaction to be zero-order with respect to hydrogen and first-order with respect to this compound.[10] The apparent activation energy for this hydrogenation was determined to be 60.58 kJ/mol.[10]

Experimental Protocol: Catalytic Hydrogenation of this compound

The following protocol outlines the catalytic hydrogenation of this compound:

-

Catalyst Preparation : A Pd-only catalyst supported on activated carbon is prepared by chemical impregnation.[10]

-

Reaction Setup : The hydrogenation is carried out in a suitable reactor without a solvent.[10]

-

Reaction Conditions : The optimal reaction conditions have been identified as a temperature of 353 K, a stirring speed of 1200 rpm, and a hydrogen pressure of 1 MPa.[10]

-

Selectivity : This process exhibits high selectivity, with the yield of the dehalogenation side product being less than 1.2%.[10]

Catalytic hydrogenation of this compound to 3-chloro-2-methylaniline.

Photodissociation

Studies on the photodissociation of this compound at wavelengths of 193, 248, and 266 nm have shown that it leads to the formation of hydroxyl radicals (OH).[4] The nascent OH radicals produced are vibrationally "cold" and exhibit a Boltzmann-type rotational state distribution.[4]

Biological Pathways and Degradation

While the term "signaling pathways" is not directly applicable to this compound in a biological context, understanding its potential for biodegradation is crucial for environmental and toxicological assessments. Research on the biodegradation of the closely related compound, 2-nitrotoluene (B74249), provides a plausible pathway for the microbial degradation of this compound.

Studies on Micrococcus sp. have shown that 2-nitrotoluene can be degraded via an oxidative pathway.[1] The proposed pathway involves the initial conversion to 3-methylcatechol, followed by meta-cleavage of the aromatic ring. It is plausible that this compound could undergo a similar degradation pathway, initiated by a dioxygenase enzyme.

A proposed biodegradation pathway for this compound.

Conclusion

This compound is a stable yet reactive chemical intermediate with well-defined physical and chemical properties. Its primary reactivity centers around transformations of the nitro group and electrophilic aromatic substitution. Understanding its stability profile, particularly its decomposition at elevated temperatures, is critical for safe handling and storage. While not involved in biological signaling pathways, its potential for biodegradation is an important consideration for environmental fate and toxicology. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | 83-42-1 [chemicalbook.com]

- 4. This compound | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-クロロ-6-ニトロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sciencemadness Discussion Board - 2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. eureka.patsnap.com [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-nitrotoluene, its derivatives, and related compounds, with a focus on their synthesis, chemical properties, and applications in agrochemicals and as potential scaffolds in drug discovery. This document details experimental protocols for key synthetic transformations and presents quantitative data in a structured format. Furthermore, it explores the biological activities of downstream products, such as the herbicidal action of quinclorac, and the potential therapeutic applications of related quinoline (B57606) derivatives, including their anticancer and antimicrobial properties. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying chemical and biological processes.

Introduction

This compound is a versatile chemical intermediate characterized by a toluene (B28343) backbone substituted with a chloro and a nitro group at the 2 and 6 positions, respectively.[1][2] The presence of these functional groups allows for a variety of chemical modifications, making it a valuable starting material in the synthesis of more complex molecules.[3][4][5] Its primary derivative, 3-chloro-2-methylaniline, is a key precursor in the production of agrochemicals and serves as a building block for other fine chemicals.[2][6] While the direct therapeutic applications of this compound are not extensively documented, its downstream derivatives, particularly quinoline-based compounds, have garnered significant interest in medicinal chemistry for their potential as anticancer and antimicrobial agents.[2][7][8] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the chemistry and potential biological relevance of this class of compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its key derivatives is essential for their application in synthesis and biological studies. The data presented in the following tables has been compiled from various sources to provide a reliable reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₆ClNO₂ | [4][9][10] |

| Molecular Weight | 171.58 g/mol | [4][9][10] |

| Appearance | Pale yellow crystalline solid | [4] |

| Melting Point | 34-36 °C | [10][11][12] |

| Boiling Point | 238 °C | [10][11][12] |

| Density | ~1.324 g/cm³ | [4] |

| CAS Number | 83-42-1 | [9][10][12] |

Table 2: Physicochemical Properties of Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | References |

| 3-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 2 | 115-117 (10 mmHg) | [1][7] |

| Quinclorac | C₁₀H₅Cl₂NO₂ | 242.06 | - | - | [13] |

| 8-Quinolinecarboxylic acid | C₁₀H₇NO₂ | 173.17 | 183-185 | - | [4] |

Synthesis and Reactions

This compound serves as a versatile starting material for a range of chemical transformations. The following sections detail the experimental protocols for its synthesis and key subsequent reactions.

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of o-nitrotoluene.[2]

Experimental Protocol: Chlorination of o-Nitrotoluene

Materials:

-

o-Nitrotoluene

-

Chlorine gas

-

Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Charge the reaction vessel with o-nitrotoluene and the catalyst (e.g., 2% ferric chloride by weight of o-nitrotoluene).[7]

-

Heat the mixture to 50-60 °C while stirring.[7]

-

Bubble chlorine gas through the reaction mixture. The reaction is exothermic, and the temperature should be maintained within the specified range.

-

Monitor the reaction progress by measuring the relative density of the reaction mixture or by gas chromatography until the desired conversion is achieved.[7]

-

Upon completion, stop the chlorine flow and purge the vessel with an inert gas to remove any residual chlorine.

-

The crude product is then typically washed with a dilute acid, followed by water, and neutralized with a dilute base.[7]

-

The organic layer is separated, dried, and purified by vacuum distillation to yield this compound.[2]

Caption: Synthesis workflow for this compound.

Reduction to 3-Chloro-2-methylaniline

A key transformation of this compound is its reduction to 3-chloro-2-methylaniline, a vital intermediate for agrochemicals.[6][14]

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Reducing agent (e.g., iron powder and hydrochloric acid[14], or sulfur and sodium bicarbonate[2])

-

Reaction vessel with a reflux condenser and stirrer

Procedure (using Iron and Hydrochloric Acid):

-

In a reaction vessel, prepare a mixture of finely divided iron powder, water, and concentrated hydrochloric acid.[14]

-

Heat the mixture to boiling with continuous stirring.[14]

-

Slowly add molten this compound to the boiling mixture over a period of 2 hours.[14]

-

After the addition is complete, continue to reflux the mixture for an additional 3 hours.[6]

-

Cool the reaction mixture and add a base (e.g., sodium carbonate) to neutralize the acid.[14]

-

The product, 3-chloro-2-methylaniline, can be isolated by steam distillation.[14]

-

The distilled product is then separated from the aqueous layer and can be further purified by vacuum distillation.[14]

Caption: Synthesis of 3-Chloro-2-methylaniline.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a powerful method for generating a diverse library of derivatives for biological screening.[15][16][17]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloroquinoline Derivative (General Protocol)

Materials:

-

Chloroquinoline derivative (e.g., a derivative of quinclorac)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[18]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[18]

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, often with water as a co-solvent)[18]

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).[15][18]

-

Add the degassed solvent system via syringe.[18]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.[18]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[18]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Activity and Applications

While this compound is primarily an industrial intermediate, its derivatives have shown significant biological activity, particularly in the fields of agrochemicals and medicinal chemistry.

Herbicidal Activity of Quinclorac

Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a selective herbicide synthesized from 3-chloro-2-methylaniline.[1][2] It is widely used for the post-emergence control of various weeds, especially in rice cultivation.[7][19]

Mechanism of Action: Quinclorac acts as a synthetic auxin.[6][14] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.[20] The herbicide is absorbed by the roots and leaves and accumulates in the growing points of susceptible plants, causing uncontrolled cell division and elongation, which ultimately leads to plant death.[6][14] In some grass species, it has also been suggested to inhibit cell wall biosynthesis.[21]

Caption: Simplified signaling pathway of quinclorac's herbicidal action.

Potential Therapeutic Applications of Quinoline Derivatives

The quinoline scaffold, which is the core structure of quinclorac, is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][7][18] This suggests that derivatives of this compound could serve as starting points for the development of new therapeutic agents.

Anticancer Activity: Quinoline derivatives have been extensively investigated for their anticancer properties. Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGF, and c-Met.[8][21][22]

-

Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][7]

-

Induction of Apoptosis: Certain quinoline compounds can induce programmed cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7][19]

-

Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation.[14]

Antimicrobial Activity: The quinoline core is also present in several antibacterial and antifungal agents.[2][6][23] The mechanisms of antimicrobial action can include:

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolone antibiotics, a major class of antibacterial drugs, target these enzymes, which are essential for bacterial DNA replication.[6]

-

Disruption of Cell Wall Integrity: Some novel quinoline derivatives have been shown to interfere with the synthesis of the bacterial or fungal cell wall.[24]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[14][25][26]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[14]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics[14]

-

Quinoline derivative to be tested, dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14][25]

-

Solubilization buffer (e.g., a mixture of isopropanol (B130326) and sodium dodecyl sulfate)[14]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37 °C.[14]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).[14][26]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][25]

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[14]

-

Data Analysis: The absorbance is proportional to the number of viable cells. The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[25]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a valuable chemical intermediate with established applications in the agrochemical industry, most notably as a precursor to the herbicide quinclorac. The synthetic versatility of this compound and its derivatives, particularly through transformations like reduction and palladium-catalyzed cross-coupling reactions, provides access to a wide array of more complex molecules. While direct therapeutic applications of this compound are limited, the prevalence of the quinoline scaffold in numerous biologically active compounds suggests that its derivatives hold significant potential for drug discovery. The exploration of quinoline derivatives derived from this scaffold for anticancer and antimicrobial activities is a promising area of research. This technical guide provides a foundational resource for chemists and pharmacologists interested in leveraging the unique chemical properties of this compound and its related compounds for the development of new agrochemicals and therapeutics. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully exploit the potential of this chemical scaffold.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid - Google Patents [patents.google.com]

- 13. Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 18. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 19. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ajchem-a.com [ajchem-a.com]

- 21. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. benchchem.com [benchchem.com]

- 26. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical data for 2-Chloro-6-nitrotoluene

Data sourced from a comprehensive evaluation of thermochemical properties of nitrotoluenes. [7]

Computational Thermochemistry as an Alternative

When experimental thermochemical data is unavailable, computational chemistry provides a powerful tool for its estimation. High-level quantum-chemical methods, such as the Gaussian-4 (G4) theory, can be used to calculate gas-phase enthalpies of formation with a high degree of accuracy, often in good agreement with experimental data. [6]These methods involve calculating the electronic structure and energy of the molecule to derive its thermochemical properties. For this compound, a computational study would be a viable approach to obtain reliable estimates of its enthalpy of formation and other thermochemical parameters.

Conclusion

While experimental thermochemical data for this compound is currently not available in the public domain, this guide has outlined the standard, well-established experimental protocols for determining these crucial properties. Bomb calorimetry and Differential Scanning Calorimetry are the primary techniques for measuring the enthalpy of formation and heat capacity, respectively. For immediate reference, thermochemical data for the analogous compound 2-nitrotoluene has been provided. Furthermore, computational methods stand as a reliable alternative for obtaining accurate thermochemical data in the absence of experimental measurements. This guide serves as a foundational resource for researchers and professionals in need of understanding and potentially determining the thermochemical properties of this compound.

References

An In-Depth Technical Guide to the Health and Safety of 2-Chloro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2-Chloro-6-nitrotoluene (CAS No. 83-42-1), a chemical intermediate used in the synthesis of various organic compounds, including herbicides and dyes.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and disposal of this compound, as well as an understanding of its toxicological profile.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[3][4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83-42-1 | [4][6] |

| Molecular Formula | C₇H₆ClNO₂ | [4][6] |

| Molecular Weight | 171.58 g/mol | [4][6] |

| Appearance | Light yellow crystalline solid | [3][4][5] |

| Melting Point | 34-36 °C | [4] |

| Boiling Point | 238 °C | [4] |

| Flash Point | 125 °C (closed cup) | [4] |

| Water Solubility | 92 mg/L (at 20 °C) | [4] |

| Vapor Pressure | 0.4 hPa (at 50 °C) |

Toxicological Information

Exposure to this compound can pose significant health risks. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7] One of the notable toxic effects is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis, with symptoms potentially delayed for 2 to 4 hours or longer after exposure.[8]

Acute Toxicity

Quantitative acute toxicity data for this compound is summarized in Table 2.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat (female) | Oral | 2320 mg/kg | [4] |

| LD₅₀ | Rat | Dermal | ≥ 2000 mg/kg | [4] |

| LD₅₀ | Mouse | Intravenous | 56 mg/kg | [6][9] |

| LC₅₀ | Golden orfe (Leuciscus idus) | Aquatic | 9.04 mg/L (96 h) | [4][10] |

Genotoxicity and Carcinogenicity

While specific data on the genotoxicity of this compound is limited, related nitrotoluene compounds have been shown to be genotoxic.[11] The genotoxicity of these compounds is often linked to the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA.[3][12] For instance, the metabolite of 2-nitrotoluene (B74249), 2-nitrosotoluene, has been shown to induce oxidative DNA damage.[3]

Studies on o-nitrotoluene, a structurally similar compound, have shown it to be reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[4] Oral exposure to o-nitrotoluene has been found to cause tumors at various sites in rats and mice.[4] Given these findings, it is prudent to handle this compound as a potential mutagen and carcinogen.

Mechanism of Toxicity: A Signaling Pathway Perspective

The toxicity of this compound is believed to be mediated through a mechanism common to many nitroaromatic compounds: metabolic activation leading to oxidative stress and cellular damage.

Metabolic Activation

The initial step in the toxicity pathway involves the metabolic reduction of the nitro group (-NO₂) to a nitroso (-NO) and subsequently to a hydroxylamino (-NHOH) group. This process can be catalyzed by various nitroreductases present in mammalian tissues and gut microflora. These reactive intermediates can then undergo further reactions, including the formation of covalent adducts with DNA and proteins, leading to genotoxicity and cellular dysfunction.

Oxidative Stress and the Nrf2 Signaling Pathway

The reactive intermediates generated during the metabolism of this compound can also participate in redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This increase in ROS levels can overwhelm the cell's antioxidant defenses, resulting in oxidative stress. Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Cells respond to oxidative stress by activating protective signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression and helping to restore cellular redox homeostasis.

Experimental Protocols for Safety Assessment

A battery of in vitro and in vivo tests is typically employed to assess the safety of chemical compounds. The following are detailed methodologies for key experiments relevant to the toxicological profile of this compound.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[13]

-

Principle: The assay utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to mutations in the genes required for its synthesis. The test assesses the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal agar (B569324) medium.[13][14]

-

Methodology:

-

Strain Selection: Use a set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.

-

Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.[15]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

-

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.[17]

-

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence is an indicator of genotoxic events.

-

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Treatment: Expose the cells to various concentrations of the test compound, with and without metabolic activation (S9), for a defined period.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

-

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The results are typically expressed as a percentage of the viability of untreated control cells, and an IC₅₀ value (the concentration that inhibits cell growth by 50%) can be calculated.

-

Safe Handling and Emergency Procedures

Given its hazardous properties, strict safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter if working in a well-ventilated area is not possible or if dusts are generated.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas may be generated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. Its toxicity is primarily associated with its ability to cause methemoglobinemia and potential genotoxic and carcinogenic effects, likely mediated through metabolic activation and the induction of oxidative stress. Researchers and professionals working with this compound must be fully aware of its potential hazards and take all necessary precautions to minimize exposure and ensure a safe working environment. This guide provides a foundation for understanding these risks and implementing appropriate safety measures. It is crucial to consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

- 1. Oxidative DNA damage by a metabolite of carcinogenic and reproductive toxic nitrobenzene in the presence of NADH and Cu(II). | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. DNA damage and estrogenic activity induced by the environmental pollutant 2-nitrotoluene and its metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. o-Nitrotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. 6-Chloro-2-nitrotoluene [chembk.com]

- 7. Genotoxicity and Potential Carcinogenicity of 2,4,6-Trinitrotoluene: Structural and Toxicological Considerations | Semantic Scholar [semanticscholar.org]

- 8. hpc-standards.com [hpc-standards.com]

- 9. chembk.com [chembk.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. DNA damage of germ cell of rat induced by nitrotoluene chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Methodological & Application

Application Notes and Protocols: The Versatility of 2-Chloro-6-nitrotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Chloro-6-nitrotoluene is a versatile aromatic compound that serves as a key intermediate in the synthesis of a wide range of valuable organic molecules. Its structure, featuring a reactive chlorine atom and a nitro group ortho to a methyl group, allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up further synthetic pathways. These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations, quantitative data, and visual aids to facilitate understanding and application in research and development.

Reduction of this compound to 3-Chloro-2-methylaniline (B42847)

The reduction of the nitro group in this compound to form 3-Chloro-2-methylaniline is a cornerstone transformation, as the latter is a crucial precursor for agrochemicals and dyes.

Application: Synthesis of Agrochemicals and Dyes

3-Chloro-2-methylaniline is a vital intermediate in the production of the herbicide Quinclorac, which is used to control weeds in rice fields.[1][2] It also serves as a precursor for the synthesis of various azo dyes.[3]

Experimental Protocols

Multiple methods are available for the reduction of this compound, offering flexibility in terms of reagents and reaction conditions.

Protocol 1: Reduction with Iron Powder

This classical method utilizes inexpensive and readily available iron powder in the presence of an acid.

-

Reaction Scheme:

-

Procedure:

-

In a reaction vessel, suspend iron powder (3.0 equivalents) in a mixture of ethanol (B145695) and water (e.g., 2:1 v/v).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add this compound (1.0 equivalent) portion-wise to the refluxing mixture.

-

After the addition is complete, continue refluxing for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 3-Chloro-2-methylaniline.

-

Protocol 2: Catalytic Hydrogenation

This method offers high selectivity and avoids the use of stoichiometric amounts of metal reductants.

-

Reaction Scheme:

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol (B129727), ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-10 atm).

-

Stir the reaction mixture at a suitable temperature (e.g., 25-60 °C) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC or GC.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the product.

-

Table 1: Comparison of Reduction Methods for this compound

| Method | Reductant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Iron Reduction | Fe/HCl | Ethanol/Water | Reflux | Not specified | Not specified | [4] |

| Catalytic Hydrogenation | Pd/C, H₂ | Solvent-free | 80 | >98 | >98 (dehalogenation <1.2%) | [5] |

| Sulfur Reduction | S/NaHCO₃ | N,N-dimethylacetamide | 110 | 77 | 99 | [1] |

Nucleophilic Aromatic Substitution of the Chlorine Atom

The presence of the ortho-nitro group activates the chlorine atom of this compound towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Application: Synthesis of Functionalized Aromatic Compounds

This reactivity enables the synthesis of substituted toluenes with applications in materials science and as intermediates for further transformations.

Experimental Protocol: Reaction with Sodium Methoxide (B1231860)

This protocol describes the synthesis of 2-Methoxy-6-nitrotoluene.

-

Reaction Scheme:

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in dry methanol.

-

Add a solution of sodium methoxide in methanol (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield pure 2-Methoxy-6-nitrotoluene.

-

Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Application: Synthesis of Quinclorac (Herbicide)

As mentioned, 3-Chloro-2-methylaniline, derived from this compound, is a key building block for the herbicide Quinclorac. The synthesis involves a Doebner-von Miller reaction to construct the quinoline (B57606) core.

-

Logical Workflow for Quinclorac Synthesis:

Caption: Synthetic pathway from this compound to Quinclorac.

Experimental Protocol: Synthesis of a Quinoline Carboxylic Acid Derivative (General Procedure)

This protocol outlines the general steps for a Doebner-von Miller type reaction to form a quinoline ring system from 3-chloro-2-methylaniline.

-

Procedure:

-

To a solution of 3-chloro-2-methylaniline (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add pyruvic acid (1.1 equivalents).

-

Add a source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution (1.1 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Adjust the pH to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the purified quinoline carboxylic acid derivative.

-

Synthesis of Dyestuff Intermediates and Azo Dyes

The amino group of 3-Chloro-2-methylaniline can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. Furthermore, the methyl group of this compound can be oxidized to an aldehyde, which serves as a precursor for other dye intermediates.

Application: Synthesis of 2-Chloro-6-nitro-benzaldoxime

This compound is a valuable intermediate in the synthesis of certain dyestuffs.[6]

-

Experimental Workflow:

Caption: Synthesis of 2-Chloro-6-nitro-benzaldoxime.

Experimental Protocol: Synthesis of 2-Chloro-6-nitro-benzaldoxime

-

Procedure:

-

In a reaction vessel, stir a mixture of freshly precipitated yellow mercuric oxide (441 parts) and water (5000 parts) with flaked caustic soda (88 parts).

-

Heat the mixture to boiling under a reflux condenser.

-

Add this compound (171.5 parts) in small portions over a period of twelve hours while maintaining the temperature at 95-99 °C with continuous agitation.

-

After the addition is complete, continue heating at 95-99 °C for another twelve hours or until all the this compound has reacted.

-

Cool the reaction mass, filter, and dry the resulting solid at a low temperature to obtain 2-chloro-6-nitrobenzaldimercurioxide.

-

The subsequent reaction with nitrous acid yields 2-chloro-6-nitro-benzaldoxime.

-

Application: Synthesis of Azo Dyes from 3-Chloro-2-methylaniline